

A Comparative Guide to the Physicochemical Properties of Pyridinyl-Isomeric Sulfonyl Chlorides

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Compound of Interest

Compound Name: **Pyridin-4-ylmethanesulfonyl Chloride**

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the physicochemical properties of **Pyridin-4-ylmethanesulfonyl Chloride** and its positional isomers, Pyridin-2-ylmethanesulfonyl Chloride and Pyridin-3-ylmethanesulfonyl Chloride. Due to the limited availability of experimental data for these specific methanesulfonyl compounds, this guide also incorporates data from their close structural analogs: Pyridine-2-sulfonyl chloride, Pyridine-3-sulfonyl chloride, and Pyridine-4-sulfonyl chloride, to provide a broader comparative context. These compounds are highly reactive intermediates crucial for introducing the pyridylsulfonyl or pyridylmethylsulfonyl moiety into molecules, a common strategy in the development of pharmaceuticals and agrochemicals. [1] Understanding their relative properties, particularly stability, is critical for their effective use in synthesis.

Comparative Physicochemical Data

The following tables summarize the available quantitative data for the specified sulfonyl chlorides and their isomers. Data for the pyridin-X-ylmethanesulfonyl chloride variants is sparse, and much of the available information pertains to their hydrochloride salts or the more extensively studied pyridinesulfonyl chlorides.

Table 1: Properties of Pyridin-X-ylmethanesulfonyl Chloride Isomers (Primarily as Hydrochloride Salts)

Property	Pyridin-2- ylmethanesulfonyl Chloride (hydrochloride)	Pyridin-3- ylmethanesulfonyl Chloride (hydrochloride)	Pyridin-4- ylmethanesulfonyl Chloride (hydrochloride)
CAS Number	683812-80-8	191105-35-8[2]	Data not available
Molecular Formula	C ₆ H ₇ Cl ₂ NO ₂ S	C ₆ H ₇ Cl ₂ NO ₂ S[2]	C ₆ H ₅ Cl ₂ NO ₂ S
Molecular Weight	228.1 g/mol	228.087 g/mol [2]	226.08 g/mol
Appearance	Data not available	Data not available	Data not available
Melting Point	Data not available	Data not available	Data not available
Boiling Point	Data not available	Data not available	Data not available
Solubility	Data not available	Data not available	Data not available

Table 2: Properties of Pyridine-X-sulfonyl Chloride Isomers (Analogs)

Property	Pyridine-2-sulfonyl Chloride	Pyridine-3-sulfonyl Chloride	Pyridine-4-sulfonyl Chloride
CAS Number	66715-65-9[3]	16133-25-8[4]	134479-04-2[5]
Molecular Formula	C ₅ H ₄ CINO ₂ S[3]	C ₅ H ₄ CINO ₂ S[4]	C ₅ H ₄ CINO ₂ S[1]
Molecular Weight	177.61 g/mol [3]	177.61 g/mol [4]	177.61 g/mol [1]
Appearance	Yellowish viscous liquid[6]	Colorless to yellowish liquid[7]	Brown powder[5]
Melting Point	Not applicable (liquid)	~50 - 60 °C (approximate)[8]	Data not available
Boiling Point	284 °C[9]	284 °C[10]	284 °C[5]
Density	1.488 g/mL[9]	1.460 g/mL at 25 °C	1.488 g/mL[5]
Refractive Index	Data not available	n _{20/D} 1.556	Data not available
Solubility	Data not available	Reacts with water; Soluble in common organic solvents like dichloromethane[8].	Data not available
Stability	Susceptible to hydrolysis.	Highly unstable; readily hydrolyzes in contact with water to form pyridine-3-sulfonic acid and HCl[8][10].	Generally unstable[11][12].

Isomer-Specific Properties and Reactivity

The position of the sulfonyl chloride group on the pyridine ring significantly influences the compound's stability and reactivity.

- Stability: Stability is a critical parameter for heteroaromatic sulfonyl chlorides. Comprehensive studies have established decomposition pathways and stability trends.[11][12]

- Pyridine-4-sulfonyl chlorides are noted to be particularly unstable.[11] One of the characteristic decomposition pathways for alpha (2-position) and gamma (4-position) isomers is the formal extrusion of SO₂.[12][13]
- Pyridine-3-sulfonyl chlorides (beta-isomers) are also highly reactive and prone to decomposition, with hydrolysis by trace amounts of water being a typical pathway.[8][12][13]
- The inherent reactivity of the sulfonyl chloride group makes all isomers sensitive to moisture and nucleophiles. The electron-withdrawing nature of the pyridine ring enhances the electrophilicity of the sulfur atom, promoting reactions with amines to form sulfonamides.[14]
- pKa: The pKa of the pyridinium ion is a measure of the basicity of the pyridine nitrogen. While specific experimental pKa values for these sulfonyl chlorides are not readily available, the values can be estimated based on pyridine derivatives. The electron-withdrawing sulfonyl chloride group is expected to decrease the basicity of the pyridine nitrogen, resulting in a lower pKa compared to unsubstituted pyridine. Computational methods and experimental techniques like NMR titration are often used to determine the pKa values of pyridine derivatives.[15][16][17]

Experimental Protocols

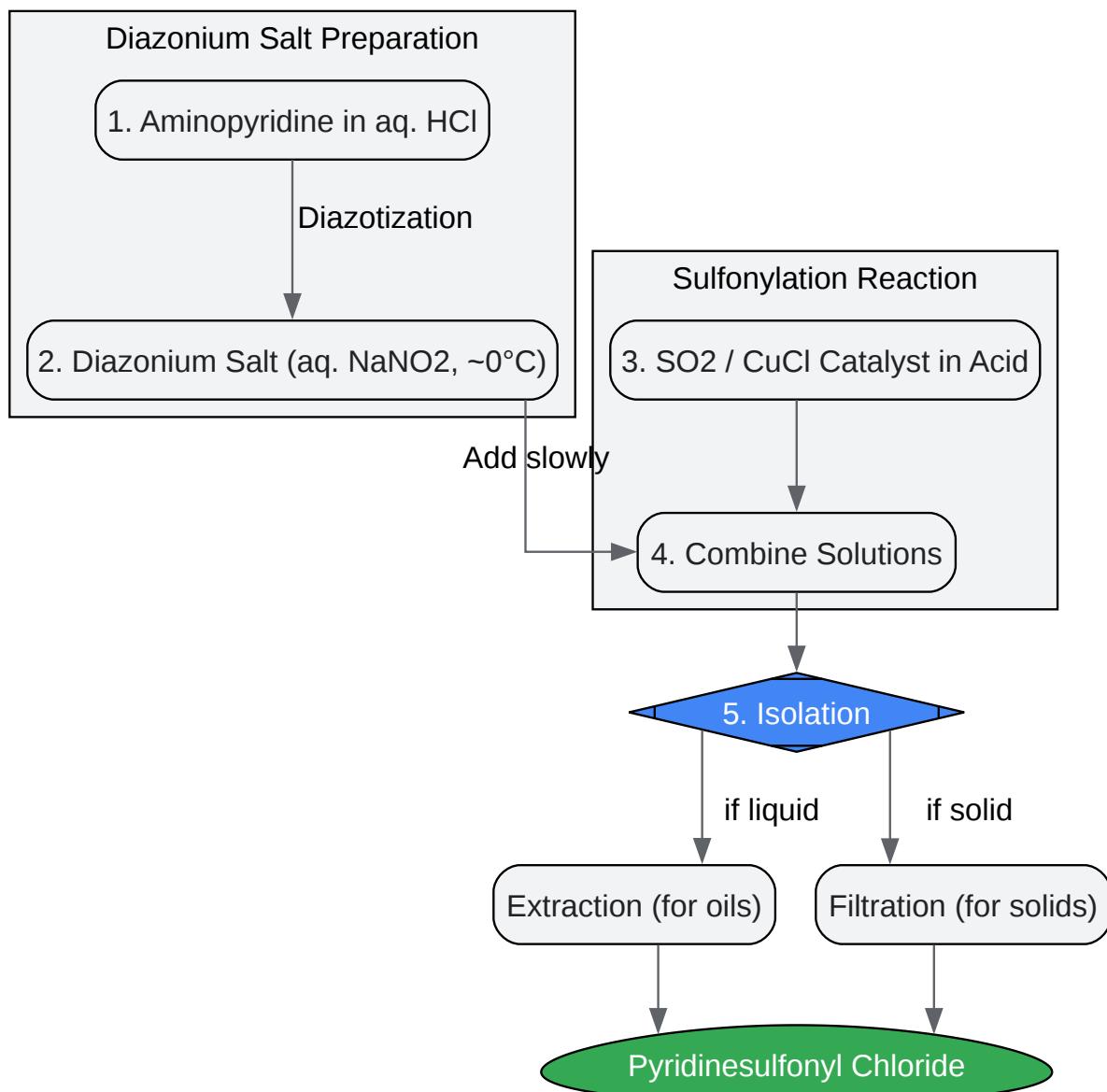
A. General Synthesis of Pyridinesulfonyl Chlorides

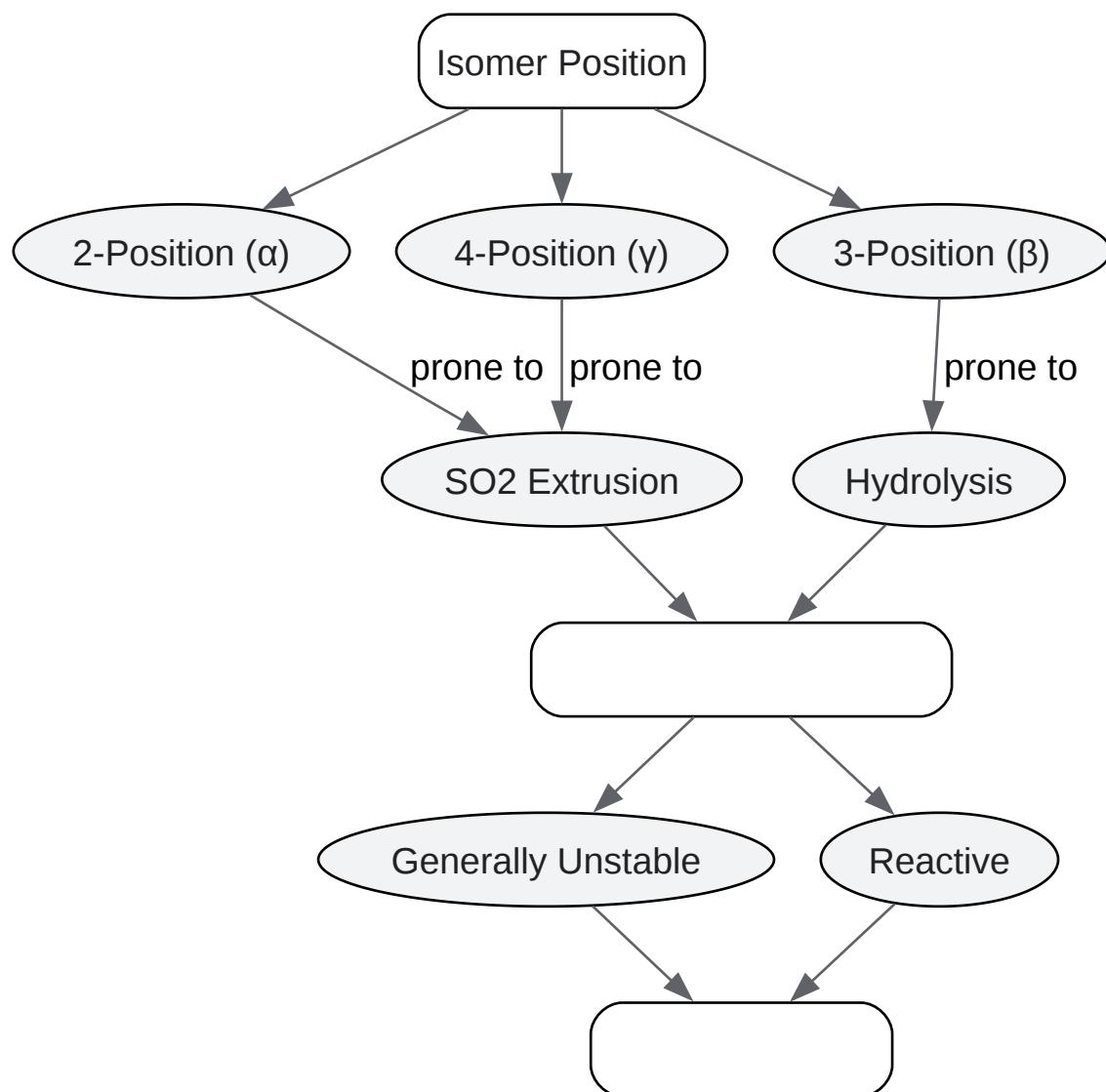
A common synthetic route involves the diazotization of an aminopyridine followed by a sulfonyl chlorination reaction. This aqueous process is advantageous for its safety and scalability.[18][19]

Protocol:

- **Diazotization:** Dissolve the starting aminopyridine in aqueous hydrochloric acid and cool the mixture to approximately 0 °C.
- Add a solution of sodium nitrite in water dropwise, maintaining the temperature between -3 to 0 °C to form the diazonium salt.

- **Sulfonylation:** In a separate vessel, prepare a solution of sulfur dioxide (often generated in situ from thionyl chloride and water[18]) and a copper salt catalyst (e.g., cuprous chloride) in aqueous acid, cooled to 0-5 °C.[20]
- Slowly add the prepared diazonium salt solution to the sulfur dioxide solution, controlling the temperature.
- **Isolation:** The resulting pyridinesulfonyl chloride often precipitates from the aqueous reaction mixture due to its low solubility.[18][19]
- Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. If the product is an oil, it can be extracted with an organic solvent like dichloromethane.[18]





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